(4-Methyl-piperazin-1-yl)-acetic acid
Description
Historical Context and Discovery of Piperazine-Based Compounds in Medicinal Chemistry
The journey of piperazine (B1678402) and its derivatives in medicine began with the discovery of their anthelmintic properties, effectively paralyzing parasites and allowing their expulsion from the host's body. wikipedia.org The name "piperazine" itself is derived from its chemical similarity to piperidine, a component of black pepper, though piperazines are not naturally derived from this plant. wikipedia.org Over time, the therapeutic applications of piperazine-based compounds expanded significantly, leading to the development of drugs for a wide array of conditions. nih.govtaylorandfrancis.comresearchgate.net The versatility of the piperazine ring has made it a "privileged scaffold" in drug design, meaning it is a structural framework that can be modified to interact with various biological targets. tandfonline.comtandfonline.com
Significance of Piperazine Scaffold in Pharmaceutical and Biological Research
The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. This structure imparts several desirable properties to drug candidates. nih.govscilit.com The presence of the two nitrogen atoms allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's physicochemical properties, such as solubility and basicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.govscilit.comnih.gov
The piperazine ring is a common feature in numerous approved drugs across various therapeutic areas, including: tandfonline.comtandfonline.com
Antipsychotics: Clozapine nih.gov
Antidepressants: Vortioxetine nih.gov
Anxiolytics: Buspirone nih.gov
Anticancer agents: Imatinib, Ponatinib, Nintedanib researchgate.netnih.gov
Antihistamines wisdomlib.org
Antimicrobial and Antifungal agents wisdomlib.orgapjhs.com
The adaptability of the piperazine scaffold allows it to serve as a linker between different pharmacophores or as a central structure for arranging key functional groups to interact with biological targets. tandfonline.comresearchgate.net
Overview of (4-Methyl-piperazin-1-yl)-acetic acid as a Core Structure in Chemical Synthesis
One documented synthesis of this compound involves the hydrolysis of (4-methylpiperazinyl) ethyl acetate. chemicalbook.com This process yields a white solid with a melting point of 160-162 °C. chemicalbook.com Its structural components make it a valuable precursor for creating derivatives with potential applications in various fields of research. For instance, it can be used in the synthesis of novel heterocyclic compounds by reacting its active methylene (B1212753) group and other functional centers. researchgate.net
The table below summarizes the key properties of this compound.
| Property | Value |
| Chemical Formula | C7H14N2O2 |
| Molecular Weight | 158.2 g/mol |
| CAS Number | 54699-92-2 |
| Physical Appearance | White solid |
| Melting Point | 160-162 °C |
Research Gaps and Future Directions in the Study of this compound
While the piperazine scaffold is well-established in medicinal chemistry, dedicated research focusing specifically on this compound and its direct applications appears to be an area with potential for further exploration. Current research often utilizes this compound as a starting material or intermediate without extensively detailing the unique contributions of its specific structure to the final product's activity.
Future research could focus on:
Exploring Novel Derivatives: Systematically synthesizing and screening a library of compounds derived from this compound to identify new therapeutic agents. This could involve creating a variety of amides, esters, and other derivatives and testing their biological activities.
Investigating its Role in Materials Science: The structure of this compound suggests potential applications in the development of new polymers or coordination compounds with interesting properties.
Computational Modeling: Utilizing computational methods to predict the binding affinities and pharmacokinetic properties of virtual compounds derived from this compound to guide synthetic efforts.
C-H Functionalization: Recent advancements in direct C-H functionalization of piperazine rings could be applied to this compound to create novel and complex structures that were previously difficult to access. mdpi.com
By addressing these research gaps, the scientific community can further unlock the potential of this compound as a valuable tool in both academic and industrial research.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-2-4-9(5-3-8)6-7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXZKUZXVQKENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376401 | |
| Record name | (4-Methylpiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54699-92-2 | |
| Record name | (4-Methylpiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54699-92-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Methyl Piperazin 1 Yl Acetic Acid
Strategies for the De Novo Synthesis of (4-Methyl-piperazin-1-yl)-acetic acid
The de novo synthesis of this compound typically involves the construction of the molecule from simpler, commercially available precursors. The most common approaches focus on the alkylation of 1-methylpiperazine (B117243) followed by hydrolysis.
The primary conventional method for synthesizing this compound is a two-step process starting from 1-methylpiperazine. The first step involves the N-alkylation of 1-methylpiperazine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the intermediate, ethyl (4-methyl-1-piperazinyl) acetate.
The second and final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid. A common method involves heating the ethyl ester intermediate in the presence of a strong acid. For instance, dissolving ethyl (4-methyl-1-piperazinyl) acetate in 8N hydrochloric acid and stirring at 95°C for 16 hours results in the formation of the product. chemicalbook.com Optimization of the work-up procedure can significantly impact the final yield. One method involves evaporating the reaction mixture to dryness and grinding the residue with a diethyl ether/acetone mixture, affording a high yield of 90%. chemicalbook.com An alternative work-up involves concentrating the reaction solution, neutralizing the remaining acid with sodium bicarbonate, and then performing a liquid-liquid extraction with ethyl acetate, which provides the target product in a 54.5% yield. chemicalbook.com
A summary of a typical synthetic route is presented below.
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | 1-Methylpiperazine, Ethyl haloacetate | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Ethyl (4-methyl-1-piperazinyl) acetate | - |
| 2a | Ethyl (4-methyl-1-piperazinyl) acetate | 8N Hydrochloric acid, 95°C, 16h; Evaporation, Grinding with Diethyl ether/Acetone | This compound | 90% chemicalbook.com |
| 2b | Ethyl (4-methyl-1-piperazinyl) acetate | 8N Hydrochloric acid, 95°C, 16h; Neutralization with NaHCO3, Extraction with Ethyl acetate | This compound | 54.5% chemicalbook.com |
| 2c | (4-methylpiperaziny) ethyl acetate | Water, Reflux, 2h | (4-methylpiperazinyl) acetic acid | - chemicalbook.com |
Data compiled from multiple synthetic procedures. Yields are as reported in the cited source.
While effective, conventional synthetic routes for this compound often employ harsh reagents, volatile organic solvents, and elevated temperatures, which are not aligned with the principles of green chemistry. unibo.it The use of strong mineral acids like 8N HCl requires significant energy for heating and presents challenges in terms of waste neutralization and disposal. chemicalbook.com Solvents such as diethyl ether and ethyl acetate contribute to volatile organic compound (VOC) emissions. researchgate.net
In an effort to develop more environmentally benign processes, modifications to the conventional routes can be considered. One such approach is the hydrolysis of the ester intermediate using water as the solvent, which is mentioned as a feasible route. chemicalbook.com Stirring a solution of (4-methylpiperaziny) ethyl acetate in water at reflux temperature for two hours can also yield the final product, avoiding the need for strong acids and organic solvents for extraction. chemicalbook.com
Further green improvements could involve exploring enzymatic hydrolysis. The use of specific lipase enzymes could catalyze the hydrolysis under milder conditions (neutral pH, lower temperatures), significantly reducing energy consumption and eliminating corrosive waste streams. Additionally, investigating continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and potentially reduce waste generation compared to batch processing.
Derivatization and Functionalization of the Piperazine (B1678402) Ring
The piperazine ring is a common scaffold in medicinal chemistry, and its derivatization is key to modulating the pharmacological properties of drug candidates. nih.govmdpi.com In this compound, both nitrogen atoms of the piperazine ring are tertiary, which limits the scope of direct functionalization on the nitrogen atoms.
Direct N-alkylation or N-acylation on the nitrogen atoms of this compound is not possible as there are no N-H bonds available for substitution. The N-methyl and N-acetic acid groups are themselves the result of exhaustive N-alkylation of the parent piperazine molecule.
The synthesis of analogs with different substituents on the nitrogen atoms would require starting with a different piperazine precursor. For example, beginning a synthetic sequence with piperazine or N-aryl piperazines would allow for the introduction of various alkyl or acyl groups. N-acylation is a common reaction for piperazines, often achieved by reacting the piperazine with an acyl chloride or a carboxylic acid using a coupling agent. mdpi.com Similarly, N-alkylation is frequently performed using alkyl halides. nih.gov These reactions are fundamental to the synthesis of a vast array of piperazine-containing drugs. mdpi.com
Substitution at the carbon atoms of the piperazine ring in this compound via direct C-H functionalization is challenging and not commonly reported. Typically, substituted piperazine rings are constructed from acyclic precursors already containing the desired substituents, or by using pre-functionalized piperazine synthons. nih.gov This approach allows for the synthesis of piperazine derivatives with a high degree of substitution and complexity on the carbon framework. nih.gov Therefore, to create analogs of this compound with substituents on the piperazine carbons, a synthetic strategy starting with a pre-substituted piperazine ring would be necessary.
Modifications of the Acetic Acid Moiety
The acetic acid moiety of this compound contains a carboxylic acid functional group, which is highly versatile and amenable to a wide range of chemical transformations. This allows the molecule to be used as a scaffold for conjugation to other molecular fragments.
Common modifications include:
Esterification: The carboxylic acid can be reacted with various alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is essentially the reverse of the final step in its synthesis.
Amide Bond Formation: This is one of the most important reactions of the carboxylic acid group, especially in medicinal chemistry. Reaction with a primary or secondary amine in the presence of a peptide coupling agent (e.g., DCC, EDC, HATU) yields a stable amide bond. This allows for the covalent linking of the (4-Methyl-piperazin-1-yl) moiety to proteins, peptides, or other small molecules.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-methylpiperazin-1-yl)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol provides a different point of attachment for further derivatization.
The table below summarizes key transformations of the acetic acid moiety.
| Transformation | Reagent(s) | Functional Group Formed |
| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| Amide Formation | Amine (R-NH₂), Coupling agent (e.g., EDC) | Amide (-CONHR) |
| Reduction | Reducing agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |
These modifications underscore the utility of this compound as a versatile building block for creating a diverse library of compounds for various research applications.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound serves as a prime site for modification through esterification and amidation reactions, yielding a diverse range of derivatives.
Esterification:
Esterification of this compound is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the equilibrium towards the ester product. Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an active ester. For instance, treatment with thionyl chloride or oxalyl chloride converts the carboxylic acid into its corresponding acid chloride, which readily reacts with alcohols to form esters. chemicalbook.com
Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct condensation of the carboxylic acid with an alcohol. These reagents activate the carboxyl group, promoting nucleophilic attack by the alcohol.
A variety of esters of this compound have been synthesized, including methyl, ethyl, and tert-butyl esters, which can serve as protecting groups or as intermediates for further transformations. chemicalbook.com
Amidation:
Similar to esterification, amidation reactions can be carried out by activating the carboxylic acid group. The use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base, such as triethylamine or diisopropylethylamine, facilitates the formation of an amide bond with a primary or secondary amine.
The acid chloride of this compound also serves as a highly reactive intermediate for amidation. Its reaction with a wide range of amines affords the corresponding amides in good yields. The fragmentation of amides in mass spectrometry often involves the cleavage of the N-CO bond. nih.gov
Reduction and Oxidation Products
Reduction:
The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-(4-methylpiperazin-1-yl)ethanol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective in reducing carboxylic acids. youtube.commasterorganicchemistry.comchemistrysteps.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The resulting alcohol, 2-(4-methylpiperazin-1-yl)ethanol, is a valuable intermediate for further synthetic modifications.
The esters of this compound can also be reduced to 2-(4-methylpiperazin-1-yl)ethanol using LiAlH₄. masterorganicchemistry.com
Oxidation:
The piperazine ring in this compound is susceptible to oxidation, particularly at the tertiary nitrogen atoms. The N-methyl group is a potential site for oxidation. Strong oxidizing agents can lead to N-dealkylation, while milder oxidants can result in the formation of N-oxides.
Oxidation of the tertiary amine of the piperazine ring can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. masterorganicchemistry.commdpi.comresearchgate.netorganic-chemistry.org This reaction typically leads to the formation of the corresponding N-oxide, (4-methyl-4-oxido-piperazin-1-yl)-acetic acid. N-oxides are often explored as potential metabolites or prodrugs of the parent amine compounds. google.com
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound can be approached through several stereoselective strategies. These methods are crucial for the preparation of enantiomerically pure compounds, which is of significant importance in medicinal chemistry.
One common approach involves the use of chiral starting materials. For instance, enantiomerically pure amino acids can be utilized as precursors to construct chiral piperazine scaffolds. rsc.orgnih.govnih.gov These chiral piperazines can then be functionalized with an acetic acid moiety.
Another strategy is the stereoselective alkylation of a pre-existing chiral piperazine core. For example, a chiral piperazine derivative can be selectively alkylated at one of the nitrogen atoms to introduce the acetic acid group. The stereoselectivity of such reactions is often influenced by the nature of the chiral auxiliary and the reaction conditions. benjamin-bouvier.frgoogle.com
Asymmetric synthesis, employing chiral catalysts or reagents, can also be used to introduce chirality into the molecule. For example, the asymmetric hydrogenation of a suitable unsaturated precursor could yield a chiral piperazine derivative. dicp.ac.cn Furthermore, chiral derivatizing agents can be used to separate enantiomers of racemic mixtures, allowing for the isolation of the desired stereoisomer. mdpi.com
Analytical Techniques for Reaction Monitoring and Product Characterization
The synthesis and transformation of this compound and its derivatives are monitored and the products characterized using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of this compound and its derivatives. mdpi.comthieme-connect.de ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. Specific chemical shifts and coupling constants help in confirming the successful formation of esters, amides, and other derivatives.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. nih.govlibretexts.orgresearchgate.netnih.gov Fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to confirm the identity of the product. For instance, in amides, cleavage of the N-CO bond is a common fragmentation pathway. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. researchgate.netnih.govmuni.czthermofisher.com The carboxylic acid group in the parent compound shows a characteristic broad O-H stretch and a C=O stretch. Upon esterification or amidation, these signals are replaced by the characteristic C=O stretches of the ester or amide, respectively.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the progress of reactions, assessing the purity of products, and separating mixtures of compounds. jocpr.comresearchgate.netacs.orgresearchgate.net Reversed-phase HPLC is commonly used for the analysis of polar compounds like this compound and its derivatives. Chiral HPLC can be employed for the separation and analysis of enantiomers of chiral derivatives.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile derivatives of this compound. researchgate.netnih.govscholars.directresearchgate.net For instance, the methyl ester of the acid could be analyzed by GC to determine its purity. Derivatization is often necessary to increase the volatility of the analytes.
Medicinal Chemistry and Drug Discovery Applications of 4 Methyl Piperazin 1 Yl Acetic Acid Scaffolds
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The utility of (4-Methyl-piperazin-1-yl)-acetic acid and its derivatives as key intermediates is a cornerstone of their application in medicinal chemistry. These scaffolds are frequently employed in the construction of larger, more complex molecules with therapeutic potential.
Precursors for Approved Drugs and Drug Candidates
A prominent example of the importance of this scaffold is its role in the synthesis of Imatinib (Gleevec®), a highly successful tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and other cancers. nih.govnewdrugapprovals.org While not a direct precursor, a closely related derivative, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid , serves as a crucial intermediate in several synthetic routes to Imatinib. researchgate.netnih.gov The 4-methylpiperazine moiety in Imatinib is known to enhance its oral bioavailability and cellular activity.
The N-methylpiperazine group is a common feature in a variety of other approved drugs, suggesting the broader potential of scaffolds like this compound. This includes drugs targeting the central nervous system, such as certain antipsychotics and antidepressants, as well as other kinase inhibitors. mdpi.comatamanchemicals.com The presence of the N-methylpiperazine moiety can improve water solubility and target affinity. mdpi.com
Case Studies of Drug Synthesis Utilizing this compound
The synthesis of Imatinib provides a compelling case study for the application of a this compound derivative. Multiple synthetic strategies have been developed to produce the key intermediate, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride .
One common approach involves the reaction of 4-(chloromethyl)benzonitrile (B47464) with 1-methylpiperazine (B117243), followed by hydrolysis of the nitrile group to a carboxylic acid. nih.gov This method provides the final intermediate in good yield and high purity. Another patented method describes the reaction of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with 4-(4-methyl-piperazin-1-methyl)-benzoic acid p-tolyl ester to yield Imatinib. researchgate.net
Furthermore, a practical and scalable synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid has been developed through the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid in the presence of a reducing agent like triacetoxy sodium borohydride, achieving high yields. nih.gov This efficient, often one-pot, synthesis highlights the industrial relevance of this intermediate for the large-scale production of Imatinib. nih.gov
| Intermediate | Precursor For | Synthesis Method Highlight | Reference |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | Imatinib | Reaction of 4-(chloromethyl)benzonitrile with 1-methylpiperazine and subsequent hydrolysis. | nih.gov |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | Imatinib | Reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid. | nih.gov |
Design and Synthesis of Novel Compounds Based on this compound Core Structure
The this compound core serves as a valuable starting point for the design and synthesis of novel compounds with potential therapeutic applications. The inherent functionality of the scaffold allows for systematic modifications to explore structure-activity relationships and optimize for desired pharmacological properties.
Structure-Activity Relationship (SAR) Studies of Derivatives
While specific SAR studies focusing on systematic modifications of the standalone this compound are not extensively documented in publicly available literature, broader SAR studies of more complex molecules containing this moiety provide valuable insights. For instance, in the development of kinase inhibitors, modifications to the piperazine (B1678402) ring and its substituents have been shown to significantly impact potency and selectivity.
In the context of dual Src-Abl kinase inhibitors, the replacement of a morpholine (B109124) group with a 4-methylpiperazine group led to a significant increase in enzymatic and cell-based potency. acs.org The synthesis of various N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide derivatives has also been explored, indicating the potential for creating diverse libraries of compounds for biological screening. chemicalbook.com
Furthermore, the synthesis of novel piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin (B1679917) analogues demonstrates how the (4-methylpiperazin-1-yl)acetic acid scaffold can be incorporated into hybrid molecules to explore new antibacterial agents. mdpi.com
Lead Optimization Strategies
In the development of pirfenidone (B1678446) analogues with antifibrotic activity, the introduction of an N-methyl piperazine group was explored. acs.org While in this specific series it led to reduced activity compared to other amines like morpholine, it highlights the strategy of exploring different cyclic amines to fine-tune the properties of a lead compound. acs.org
For kinase inhibitors, the N-methylpiperazine group is often directed towards the solvent-exposed region of the ATP-binding pocket. This allows for modifications to this group to optimize pharmacokinetic properties without negatively impacting the key interactions with the target kinase.
Pharmacological Target Identification and Validation
The N-methylpiperazine moiety is a well-established pharmacophore found in drugs targeting a wide range of biological targets. Consequently, derivatives of this compound have the potential to interact with a diverse set of proteins.
The most prominent example is the targeting of tyrosine kinases. As a key component of Imatinib, the 4-methylpiperazine group contributes to the high-affinity binding to the Abl kinase domain. nih.gov Beyond Abl, Imatinib and other kinase inhibitors containing this moiety are known to inhibit other kinases such as c-Kit and PDGF-R. nih.gov
The N-methylpiperazine scaffold is also prevalent in drugs acting on the central nervous system. These include antagonists of dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com The synthesis of N-methyl-piperazine chalcones as potential dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE) further underscores the potential of this scaffold in neuropharmacology. mdpi.com Additionally, N-methylpiperazine derivatives have been investigated as anti-HIV agents, targeting HIV protease. nih.gov The compound itself, (4-Methyl-1-piperazine acetic acid), has been noted as a potential antibacterial compound. scbt.com
| Compound Class/Derivative | Potential Pharmacological Target | Therapeutic Area | Reference |
| Imatinib (containing 4-methylpiperazine) | Abl, c-Kit, PDGF-R tyrosine kinases | Oncology | nih.govnih.gov |
| N-methylpiperazine derivatives | Dopamine and Serotonin receptors | Neurology/Psychiatry | mdpi.com |
| N-methyl-piperazine chalcones | MAO-B, Acetylcholinesterase (AChE) | Neurodegenerative Diseases | mdpi.com |
| Piperazine-based bis-ureas | HIV Protease | Infectious Disease (HIV) | nih.gov |
| (4-Methyl-1-piperazine acetic acid) | Not specified | Antibacterial | scbt.com |
Receptor Binding Studies
The (4-methyl-piperazin-1-yl) moiety is a common feature in many centrally acting agents, facilitating interactions with various neurotransmitter receptors. While specific binding data for this compound itself is not extensively reported in publicly available literature, studies on structurally related piperazine derivatives provide valuable insights into the potential receptor targets for compounds built around this scaffold.
Derivatives of 4-substituted piperazines have been extensively evaluated for their affinity towards a variety of receptors, including serotonin (5-HT), dopamine, and opioid receptors. For instance, a series of long-chain 4-substituted piperazines linked to thienopyrimidine or quinazoline (B50416) systems demonstrated significant binding affinities for human cloned 5-HT₁A and 5-HT₇ serotonin receptors. ebi.ac.uk Notably, certain 2-ethoxyphenyl derivatives within this series exhibited nanomolar Ki values for both receptors, indicating their potential as dual-acting ligands. ebi.ac.uk
Furthermore, research on other 4-substituted piperazine compounds has revealed low nanomolar binding affinity for both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). ijrrjournal.com The flexibility and nature of the substituent on the piperazine ring play a crucial role in modulating the binding affinity and functional activity at these receptors, with some compounds acting as agonists at MOR while displaying antagonism at DOR. ijrrjournal.com
These findings underscore the potential of the this compound scaffold to be elaborated into potent and selective ligands for various G-protein coupled receptors (GPCRs). The acetic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize receptor binding profiles.
Table 1: Representative Receptor Binding Affinities of Structurally Related Piperazine Derivatives
| Compound Class | Target Receptor | Binding Affinity (Ki/IC50) | Reference |
| Long-chain 4-substituted piperazines | 5-HT₁A Receptor | Nanomolar range | ebi.ac.uk |
| Long-chain 4-substituted piperazines | 5-HT₇ Receptor | Nanomolar range | ebi.ac.uk |
| 4-substituted piperazine derivatives | Mu-Opioid Receptor (MOR) | Low nanomolar | ijrrjournal.com |
| 4-substituted piperazine derivatives | Delta-Opioid Receptor (DOR) | Low nanomolar | ijrrjournal.com |
| 1-(2,3-dihydrobenzo nih.govresearchgate.netdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine | D2/D3 Receptors, 5-HT1A Receptor | High affinity | ijrrjournal.com |
Note: This table presents data for structurally related piperazine derivatives to illustrate the potential of the this compound scaffold. Specific binding data for this compound was not found in the reviewed literature.
Enzyme Inhibition Assays
A notable area of investigation is the development of inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). A study on N-methyl-piperazine chalcones identified compounds with dual inhibitory activity against both MAO-B and AChE. nih.gov For example, certain chalcone (B49325) derivatives demonstrated IC50 values in the low micromolar range against AChE. nih.gov The presence of the 4-methylpiperazine moiety was found to be crucial for this activity. nih.gov
Furthermore, piperazine derivatives have been explored as urease inhibitors, an enzyme implicated in infections by Helicobacter pylori. A series of piperazine derivatives showed excellent inhibitory potential against urease, with some analogues exhibiting IC50 values in the low micromolar to nanomolar range, surpassing the activity of the standard inhibitor thiourea. nih.gov
These examples demonstrate the versatility of the piperazine scaffold in the design of enzyme inhibitors. The this compound core provides a foundation for creating novel inhibitors by introducing various pharmacophoric groups to interact with the active sites of target enzymes.
Table 2: Representative Enzyme Inhibition Data for Structurally Related Piperazine Derivatives
| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |
| N-methyl-piperazine chalcones | Acetylcholinesterase (AChE) | 2.26 µM - >10 µM | nih.gov |
| N-methyl-piperazine chalcones | Monoamine Oxidase B (MAO-B) | 0.71 µM - >10 µM | nih.gov |
| Piperazine derivatives | Urease | 1.1 µM - 33.40 µM | nih.gov |
Note: This table presents data for structurally related piperazine derivatives to illustrate the potential of the this compound scaffold. Specific enzyme inhibition data for this compound was not found in the reviewed literature.
Computational Chemistry and Molecular Modeling Studies
Computational approaches are indispensable in modern drug discovery for predicting molecular properties, understanding drug-receptor interactions, and guiding the design of new compounds. The this compound scaffold has been the subject of in silico studies to explore its potential in various therapeutic areas.
Ligand-Based Drug Design (LBDD)
Ligand-based drug design (LBDD) relies on the knowledge of molecules that are active against a particular target to develop a pharmacophore model. This model defines the essential structural features required for biological activity. The (4-Methyl-piperazin-1-yl)acetic acid scaffold, with its defined arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and a charged center, is well-suited for LBDD approaches. By comparing a series of active and inactive analogues, computational chemists can derive predictive models to guide the synthesis of new derivatives with enhanced potency and selectivity. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.
Structure-Based Drug Design (SBDD)
When the crystal structure of a biological target is available, structure-based drug design (SBDD) becomes a powerful tool. The this compound scaffold can be computationally docked into the active site of a target protein to predict its binding mode and affinity. This allows for the rational design of modifications to the scaffold to improve interactions with key amino acid residues. For instance, the piperazine ring can engage in hydrogen bonding or hydrophobic interactions, while the acetic acid moiety can form salt bridges or hydrogen bonds with polar residues. SBDD has been successfully applied to design inhibitors for various targets, including kinases and proteases, using piperazine-containing scaffolds.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies can elucidate how these molecules fit into the binding pocket of a receptor or enzyme. For example, docking studies of piperazine derivatives into the active site of urease have helped to rationalize their inhibitory activity by identifying key interactions with the nickel ions and surrounding residues. nih.gov
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein upon binding. Such studies are crucial for validating docking results and for a more accurate estimation of binding free energies.
Drug Metabolism and Pharmacokinetics (DMPK) Considerations for Derivatives
The success of a drug candidate is not solely dependent on its biological activity but also on its drug metabolism and pharmacokinetic (DMPK) properties. The piperazine moiety is often incorporated into drug molecules to improve their pharmacokinetic profile.
The nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases water solubility and can influence absorption and distribution. The 4-methyl group in the this compound scaffold can impact its metabolic stability. N-demethylation is a common metabolic pathway for N-methylpiperazine-containing compounds. nih.gov The resulting secondary amine can then undergo further phase I or phase II metabolism.
In Vitro Metabolism Studies
While direct in vitro metabolism studies on this compound are not extensively available in the public domain, the metabolic pathways can be inferred from studies on structurally related piperazine and N-methylpiperazine-containing compounds. The primary sites for metabolic transformation are the N-methyl group, the piperazine ring, and the acetic acid side chain.
Key metabolic reactions observed for N-methylpiperazine-containing scaffolds in human liver microsomes include N-demethylation, oxidation, reduction, and hydroxylation. rsc.org The N-methylpiperazine moiety is predicted to have several labile sites for metabolism, with the nitrogen and adjacent carbons being particularly susceptible to enzymatic action. rsc.org Cytochrome P450 enzymes, especially CYP3A4, are often implicated in the metabolism of such compounds. rsc.orgnih.gov
One of the major metabolic routes for N-alkylpiperazine derivatives is N-dealkylation. nih.govnih.gov In the case of this compound, this would involve the removal of the methyl group to form piperazin-1-yl-acetic acid. This process is often followed by further metabolic steps. For instance, studies on other N-alkylpiperazines have shown that N-dealkylation can be followed by condensation with formaldehyde (B43269) and subsequent reaction with cyanide in trapping assays, indicating the formation of reactive intermediates. nih.gov
Another significant metabolic pathway is the oxidation of the piperazine ring, leading to hydroxylated metabolites. rsc.orgnih.gov For a related compound, X-376, which contains an N-methyl piperazine ring, hydroxylation of this ring system was identified as a key metabolic transformation. rsc.org Furthermore, a study on a complex molecule, 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, revealed several metabolites including a desmethyl metabolite, an N-acetyl metabolite, an N-formyl metabolite, and a ring-opened piperazine oxidation product which is an acid nih.gov. This suggests that the piperazine ring in this compound could also undergo ring-opening.
The potential metabolic pathways for the this compound scaffold are summarized in the table below, based on findings from related compounds.
| Metabolic Pathway | Predicted Metabolite of this compound | Relevant Findings from Related Compounds | Citations |
| N-Demethylation | Piperazin-1-yl-acetic acid | A common pathway for N-alkylpiperazine derivatives. | rsc.orgnih.govnih.govnih.gov |
| Piperazine Ring Hydroxylation | (4-Methyl-3-oxo-piperazin-1-yl)-acetic acid or (4-Methyl-2-oxo-piperazin-1-yl)-acetic acid | Hydroxylation of the piperazine ring has been observed in similar structures. | rsc.orgnih.gov |
| Piperazine Ring Opening | Derivatives of amino acids | Ring-opened piperazine oxidation products have been identified for related compounds. | nih.gov |
| N-Oxidation | This compound N-oxide | Oxidation at the nitrogen atoms is a potential metabolic route. | nih.gov |
Absorption, Distribution, and Excretion Profiles
Absorption: Piperazine-containing compounds often exhibit good oral absorption. However, their absorption can be influenced by efflux transporters such as P-glycoprotein (P-gp), which is highly expressed in the intestines. nih.gov Some piperazine derivatives have been shown to be P-gp inhibitors, which can enhance the oral bioavailability of co-administered drugs that are P-gp substrates. nih.gov The presence of the acetic acid group in this compound may influence its solubility and permeability, which are key factors in oral absorption.
Distribution: Following absorption, piperazine derivatives can be widely distributed throughout the body. Arylpiperazine derivatives, for example, have been shown to distribute extensively into tissues, including the brain. nih.gov This ability to cross the blood-brain barrier is a significant property for drugs targeting the central nervous system. The physicochemical properties of this compound, such as its polarity conferred by the carboxylic acid and the tertiary amine, will govern its tissue distribution.
Excretion: The primary route of excretion for many piperazine-containing compounds and their metabolites is through the urine. nih.gov Following metabolism in the liver, the more water-soluble metabolites are readily eliminated by the kidneys. Unchanged drug may also be excreted renally. The extent of renal excretion will depend on factors such as the degree of metabolism and the filtration and secretion processes in the kidneys.
A summary of the expected ADME properties for scaffolds containing this compound is provided in the table below.
| ADME Parameter | Expected Profile for this compound Scaffolds | Supporting Evidence from Related Compounds | Citations |
| Absorption | Likely to be orally absorbed, but may be a substrate or inhibitor of P-gp. | Piperazine derivatives can interact with P-gp, affecting oral bioavailability. | nih.gov |
| Distribution | Expected to distribute into various tissues. Potential for brain penetration depending on overall lipophilicity. | Arylpiperazine derivatives show extensive tissue distribution, including the brain. | nih.gov |
| Metabolism | Primarily hepatic via oxidation and N-dealkylation. | Studies on related compounds show metabolism by CYP450 enzymes. | rsc.orgnih.govnih.govnih.govnih.gov |
| Excretion | Primarily renal excretion of metabolites and some unchanged drug. | Metabolites of piperazine derivatives are often excreted in the urine. | nih.gov |
Biological and Pharmacological Investigations of 4 Methyl Piperazin 1 Yl Acetic Acid Derivatives
In Vitro Biological Activity Assessments
The initial evaluation of new chemical entities often begins with in vitro assays, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. These assays provide a fundamental understanding of a compound's biological activity.
Cell-based assays are crucial for determining the effect of (4-methyl-piperazin-1-yl)-acetic acid derivatives on specific cellular functions and pathways relevant to various diseases.
Antimicrobial and Antifungal Activity: A number of derivatives have been screened for their ability to inhibit the growth of pathogenic microbes. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were tested for their in vitro antimicrobial potential using the tube dilution method. nih.gov The activity was assessed against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and fungal species such as Candida albicans and Aspergillus niger. nih.govresearchgate.net Similarly, new 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives have demonstrated very good antibacterial activity against both Gram-positive and Gram-negative bacterial strains in disc diffusion assays. researchgate.net Another study focused on 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives, which were evaluated against the clinically significant Gram-positive bacterium Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. mdpi.com
Anticancer Potential: The cytotoxicity of these compounds against cancer cell lines is a common area of investigation. The MTT assay, which measures cellular metabolic activity as an indicator of cell viability, has been used to evaluate the anticancer effects of quinazolinone-based derivatives. nih.gov Studies have utilized human colorectal carcinoma cells (HCT116) and macrophage-like cells (RAW264.7) to assess the potential of these compounds as anticancer agents. nih.gov
Neurodegenerative Diseases: Derivatives have been designed and tested for their potential in treating complex neurodegenerative conditions like Alzheimer's disease. Benzothiazole–piperazine (B1678402) hybrids have been synthesized and evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.org Furthermore, their capacity to prevent the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's, and to provide neuroprotection has been assessed. rsc.org
Interactive Table 1: In Vitro Antimicrobial Activity of Selected Piperazine Derivatives
| Compound Class | Assay Method | Tested Organisms | Key Findings |
|---|---|---|---|
| Quinazolinone Derivatives nih.gov | Tube Dilution | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Certain derivatives showed significant antimicrobial activity, comparable to standard drugs. |
| Quinolin-8-ol Derivatives researchgate.net | Disc Diffusion | Gram-positive and Gram-negative bacteria | Three out of four tested compounds exhibited very good antibacterial activity. |
| Benzoylpiperazinyl-quinoline Derivatives mdpi.com | MIC Determination | S. aureus, P. aeruginosa | Compounds were evaluated for their potential against representative bacterial strains. |
| General Piperazine Derivatives researchgate.net | Not Specified | S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans | Many synthesized compounds showed significant antimicrobial and antifungal properties. |
High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. This approach is instrumental in identifying "hit" compounds that can be further optimized.
The general methodology for HTS involves several key steps. First, a cell line that expresses the target of interest, for example, a specific receptor or transporter, is chosen. nih.gov In a study targeting the organic cation transporter 3 (OCT3), HEK-293 cells stably expressing the transporter were used. nih.govnih.gov These cells are seeded in multi-well plates and incubated with a library of compounds. nih.gov A fluorescent substrate or other reporter system is used to measure the activity of the target. For the OCT3 screen, the fluorescent substrate 4-Di-1-ASP was used to measure transporter uptake. nih.govnih.gov A significant change in the reporter signal in the presence of a test compound indicates a potential interaction. In one such large-scale screen, a library of 2,556 molecules, including prescription drugs and bioactive compounds, was tested, leading to the identification of 210 compounds that inhibited OCT3-mediated uptake by 50% or more at a concentration of 20 μM. nih.govnih.gov This HTS approach enables the efficient identification of novel inhibitors from large and diverse chemical libraries for further development. nih.gov
In Vivo Pharmacological Efficacy Studies
Following promising in vitro results, compounds are advanced to in vivo studies, which are conducted in living organisms, typically animal models, to evaluate their efficacy and safety in a more complex biological system.
To test the therapeutic potential of this compound derivatives, researchers use established animal models that mimic human diseases.
Pain and Inflammation: The anti-inflammatory and analgesic (pain-relieving) effects of the derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) were investigated in mice. nih.gov The acetic acid-induced writhing test was used to assess its analgesic properties, while the carrageenan-induced paw edema and pleurisy models were employed to evaluate its anti-inflammatory activity. nih.gov The formalin test was also used to further characterize its effects on nociception. nih.gov
Anxiety: The potential anxiolytic (anxiety-reducing) effects of certain derivatives have been studied. A [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivative was tested in an Elevated Plus Maze test, a widely used behavioral assay for anxiety in rodents. nih.gov An increase in the time spent in and the number of entries into the open arms of the maze suggests an anxiolytic effect. nih.gov
Cognitive Impairment: For derivatives aimed at treating neurodegenerative diseases, animal models of cognitive dysfunction are employed. For example, the scopolamine-induced dementia model in mice is used to create a state of temporary cognitive impairment, against which the efficacy of potential cognition-enhancing compounds can be tested. rsc.org
Understanding the relationship between the dose of a drug and its pharmacological effect is fundamental to determining its efficacy and safety. fiveable.mefiveable.me
A dose-response relationship describes how the magnitude of the response of an organism changes with increasing doses of a drug. fiveable.me This is often represented graphically by a dose-response curve. fiveable.me For example, the piperazine derivative LQFM182 demonstrated a dose-dependent decrease in the number of abdominal writhings induced by acetic acid in mice at doses of 50, 100, and 200 mg/kg, indicating a clear dose-response relationship for its analgesic effect. nih.gov
The therapeutic index (TI) is a quantitative measure of the safety of a drug. fiveable.mefiveable.me It is the ratio between the dose that produces toxicity and the dose that produces a clinically desired or effective response. fiveable.mefiveable.me A higher therapeutic index indicates a wider margin of safety. fiveable.me Establishing the dose-response curve is a prerequisite for determining the therapeutic index, which is a critical parameter in drug development. fiveable.me
Interactive Table 2: In Vivo Efficacy of Selected Piperazine Derivatives
| Derivative | Animal Model | Disease Area | Key Efficacy Finding |
|---|---|---|---|
| LQFM182 nih.gov | Acetic acid-induced writhing (mice) | Pain | Dose-dependent reduction in writhing behavior. |
| LQFM182 nih.gov | Carrageenan-induced paw edema (mice) | Inflammation | Reduced edema formation at all time points measured. |
| [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivative nih.gov | Elevated Plus Maze (rodent) | Anxiety | Increased open arm entries and time spent, suggesting anxiolytic effects. |
| Benzothiazole–piperazine hybrid rsc.org | Scopolamine-induced dementia (mice) | Cognitive Impairment | The most active compound demonstrated in vivo efficacy in this model. |
Mechanism of Action Elucidation
Determining the mechanism of action (MoA) involves identifying the specific molecular target or pathway through which a drug derivative produces its pharmacological effect.
Derivatives of this compound have been shown to act through various mechanisms:
Modulation of Inflammatory Pathways: The anti-inflammatory effects of LQFM182 have been linked to its ability to reduce the migration of inflammatory cells, particularly polymorphonuclear cells. nih.gov Its mechanism also involves the inhibition of the enzyme myeloperoxidase and a reduction in the levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov
Receptor Binding: Some derivatives exert their effects by binding to specific neurotransmitter receptors in the central nervous system. A series of anxiolytic candidates were found to have a high affinity for the 5-hydroxytryptamine-1A (5-HT1A) receptor. nih.gov Molecular modeling studies revealed that the protonated amine of the piperazine moiety forms a crucial ionic hydrogen bond with an aspartate residue (Asp116) in the receptor, while other parts of the molecule interact with different amino acid residues, such as asparagine (Asn386) and tyrosine (Tyr390). nih.gov
Multi-Target Activity: For complex diseases like Alzheimer's, derivatives are being designed to act on multiple pathological targets simultaneously. Multifunctional benzothiazole–piperazine hybrids have been developed that not only inhibit acetylcholinesterase but also effectively inhibit the aggregation of the Aβ₁-₄₂ peptide. rsc.org Molecular docking studies help to visualize and confirm how these molecules can interact and bind effectively with both the enzyme's active site and the amyloid peptide. rsc.org
Molecular Pathway Investigations
The therapeutic effects of this compound derivatives are underpinned by their interaction with various intracellular signaling pathways. In cancer research, a primary mechanism involves the disruption of critical pathways that govern cell proliferation, survival, and DNA repair.
One of the most prominent pathways targeted is the Poly (ADP-ribose) polymerase-1 (PARP-1) signaling pathway. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which corrects single-strand DNA breaks. nih.govresearchgate.net By inhibiting PARP-1, piperazine derivatives can lead to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this PARP inhibition leads to a synthetic lethality, causing selective cancer cell death. acs.orgacs.org
Furthermore, certain piperazine derivatives have been found to potently inhibit multiple cancer signaling cascades simultaneously. One study identified a novel piperazine compound that induces caspase-dependent apoptosis by inhibiting the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways . nih.gov The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition can halt tumor growth. Similarly, targeting the Src family of tyrosine kinases and the oncoprotein BCR-ABL, characteristic of certain leukemias, demonstrates the multi-faceted approach of these compounds. nih.gov
In the context of inflammation, derivatives of this compound have been shown to modulate inflammatory responses by interfering with cytokine signaling. The mechanism often involves the downregulation of pro-inflammatory cytokine production. Studies have demonstrated that these compounds can inhibit the transcription of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) . nih.gov The expression of these cytokines is often controlled by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, suggesting that piperazine derivatives may exert their anti-inflammatory effects by modulating this critical inflammatory cascade. nih.govresearchgate.net
Target Engagement Studies
The biological activity of this compound derivatives is defined by their direct interaction with specific molecular targets. Extensive research, including in silico modeling and biochemical assays, has identified several key proteins that these compounds engage with.
PARP-1 and PARP-2: In anticancer research, PARP-1 is a highly validated target. researchgate.net Target engagement studies have confirmed that various piperazine-containing molecules, including derivatives of this compound, bind directly to the catalytic domain of PARP-1. nih.govresearchgate.net Some derivatives exhibit high selectivity for PARP-1 over the related PARP-2 enzyme, which is a desirable trait to minimize off-target effects. acs.orgacs.org For example, an apigenin-piperazine hybrid, compound 15l , showed potent PARP-1 inhibition with an IC50 of 14.7 nM and was 61.2-fold more selective for PARP-1 than for PARP-2. acs.org Cellular thermal shift assays and molecular dynamics simulations have further confirmed the direct binding of these inhibitors to the PARP-1 structure. acs.org
Protein Kinases: The piperazine scaffold is a common feature in many kinase inhibitors. nih.govmdpi.com Derivatives have been developed to target a range of kinases involved in cell cycle progression and oncogenic signaling. Specific targets include Cyclin-Dependent Kinase 2 (CDK2), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.comresearchgate.net For instance, piperazine-tethered benzofuran (B130515) derivatives have been identified as novel type II CDK2 inhibitors, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. nih.gov
Neurotransmitter Receptors: The structural versatility of piperazine derivatives makes them ideal candidates for targeting receptors in the central nervous system. ijrrjournal.com Target engagement studies have revealed that different derivatives can act as antagonists or modulators at various neurotransmitter receptors:
NMDA and Kainate Receptors: N1-substituted derivatives of piperazine-2,3-dicarboxylic acid have been shown to be dual antagonists of N-methyl-D-aspartate (NMDA) receptors and GluK1-containing kainate receptors. These compounds display selectivity for specific subunits, such as GluN2C and GluN2D over GluN2A and GluN2B for NMDA receptors. nih.gov
Histamine (B1213489) and Sigma Receptors: Certain benzylpiperazine derivatives show high affinity for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), acting as antagonists. ugr.esnih.gov Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) demonstrated a very high affinity for σ1R with a Ki of 1.6 nM. nih.gov
Cannabinoid Receptors: A novel inverse agonist for the cannabinoid CB1 receptor, LDK1229 ((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride), has been developed from the benzhydryl piperazine class, showing a Ki value of 220 nM. nih.gov
Below is an interactive table summarizing the target engagement of selected piperazine derivatives.
| Compound Class/Derivative | Target(s) | Finding | Reference |
| Apigenin-piperazine hybrids | PARP-1, PARP-2 | Potent and selective PARP-1 inhibition (IC50 = 14.7 nM for compound 15l), with high selectivity over PARP-2. | acs.org |
| Piperazine-tethered benzofurans | CDK2 | Potent inhibitory activity (IC50 as low as 40.91 nM). | nih.gov |
| Piperazine-2,3-dicarboxylic acid derivatives | NMDA, Kainate Receptors | Dual antagonists with selectivity for specific receptor subunits (e.g., GluN2C/D). | nih.gov |
| Benzylpiperazine derivatives | Sigma-1 Receptor (σ1R) | High-affinity antagonists (Ki as low as 1.6 nM for compound 15). | nih.gov |
| Benzhydryl piperazine analogs | Cannabinoid CB1 Receptor | Inverse agonist activity (Ki = 220 nM for LDK1229). | nih.gov |
Potential Therapeutic Applications
The diverse biological activities of this compound derivatives have led to their investigation across a spectrum of therapeutic areas.
Neurotransmission Modulation
The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS). ijrrjournal.com Its ability to interact with various neurotransmitter receptors makes its derivatives promising candidates for treating neurological and psychiatric disorders.
Derivatives have been designed as selective antagonists for histamine H1 and H3 receptors, which are involved in allergic reactions and sleep-wake cycles, respectively. ijrrjournal.comdrugbank.com Furthermore, compounds acting as dual antagonists of the histamine H3 and sigma-1 receptors are being explored for their potential in treating neuropathic pain. ugr.esnih.gov The modulation of glutamate (B1630785) receptors, specifically NMDA and kainate receptors, by piperazine-dicarboxylic acid derivatives points towards potential applications in conditions associated with excitotoxicity or synaptic plasticity modulation. nih.gov The development of piperazine-based serotoninergic modulators, such as Vilazodone, for major depressive disorder highlights the success of this scaffold in psychiatry. nih.gov The discovery of cannabinoid CB1 receptor inverse agonists from this class also opens avenues for treating metabolic disorders and other conditions linked to the endocannabinoid system. nih.gov
Anti-inflammatory Activities
Several derivatives containing the piperazine core exhibit significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key inflammatory mediators. One study on the derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone found that it reduced edema and cell migration in animal models of inflammation. This effect was attributed to the reduction of pro-inflammatory cytokines, specifically TNF-α and IL-1β, in the pleural exudate. acs.org This aligns with other findings that show inhibitors can block the transcription of TNF-α and IL-1β mRNA. nih.govnih.gov The development of a metabolite of the NSAID candidate "piron," which is (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, also showed potent anti-inflammatory activity comparable to diclofenac, further validating the potential of this chemical class in inflammation treatment. ugr.es
Anticancer Research
The field of oncology has seen extensive research into piperazine-containing compounds. Their ability to interfere with fundamental cancer processes like DNA repair, cell signaling, and cell division makes them attractive candidates for new cancer therapies.
The most prominent application is the development of PARP inhibitors . nih.govresearchgate.net By inducing synthetic lethality in tumors with deficient DNA repair mechanisms (e.g., BRCA-mutated breast and ovarian cancers), these inhibitors, such as Olaparib which contains a piperazine fragment, have become a cornerstone of targeted therapy. nih.govresearchgate.net
Another major avenue is the development of kinase inhibitors . Piperazine derivatives have been successfully developed to target various kinases that are often dysregulated in cancer. nih.gov This includes inhibitors of the PI3K/AKT/mTOR pathway, BCR-ABL in chronic myeloid leukemia, and receptor tyrosine kinases like VEGFR and FGFR. nih.govmdpi.comresearchgate.net
Additionally, novel conjugates have been synthesized to enhance anticancer activity. For example, coupling N-substituted piperazine pharmacophores to the natural product vindoline (B23647) resulted in derivatives with significant in vitro antiproliferative effects against a panel of 60 human tumor cell lines, with some showing particular efficacy against breast, colon, and lung cancer cell lines. mdpi.com
The table below details the in vitro anticancer activity of selected vindoline-piperazine conjugates.
| Compound | Cancer Type | Cell Line | Growth Percent (%) |
| 17 | Melanoma | SK-MEL-5 | -98.17 |
| 17 | Colon Cancer | KM12 | -84.40 |
| 23 | Breast Cancer | MDA-MB-468 | -60 to -80 (GI50 = 1.00 µM) |
| 25 | Non-Small Cell Lung | HOP-92 | > -60 (GI50 = 1.35 µM) |
| 28 | Colon Cancer | COLO-205 | -90.33 |
Data sourced from a study on novel vindoline-piperazine conjugates. A negative growth percentage indicates cell death. GI50 is the concentration for 50% growth inhibition. mdpi.com
Other Emerging Therapeutic Areas
Beyond the major areas of oncology and neuroscience, the pharmacological profile of this compound derivatives extends to other therapeutic fields.
Antimicrobial and Antifungal Activity: Numerous studies have reported the efficacy of piperazine derivatives against a range of microbial pathogens. mdpi.commdpi.com Hybrid molecules incorporating piperazine and quinoline (B57606) moieties have shown remarkable activity against Gram-positive bacteria like Staphylococcus aureus, including multi-drug resistant strains. mdpi.com Other derivatives have demonstrated broad-spectrum antifungal activity against various Candida species. nih.gov The mechanism for this activity is often proposed to be related to the disruption of the microbial cell wall or membrane integrity.
Antiviral Activity: The piperazine scaffold has been incorporated into molecules with potent antiviral properties. Derivatives have been designed as inhibitors of the Zika virus (ZIKV), with some compounds acting as entry inhibitors. nih.gov These compounds have also shown a broad spectrum of activity, inhibiting the replication of coronaviruses and influenza A virus at low micromolar concentrations. nih.gov Other research has focused on developing piperazine derivatives as anti-influenza agents, with some compounds inhibiting influenza A (H1N1, H5N1) and B viruses. nih.govijpsonline.com
Safety Pharmacology and Toxicology Profiles
The safety profile of novel chemical entities is a critical aspect of drug discovery and development. For derivatives of this compound, which have been explored for various therapeutic applications, understanding their potential toxicity is paramount. This section details the available information on their safety pharmacology and toxicology, focusing on in vitro and in vivo assessments, as well as their potential for genotoxicity and mutagenicity.
The toxicological evaluation of this compound derivatives has been approached through both in vitro and in vivo studies, examining their effects on various cell lines and in animal models. These assessments are crucial for identifying potential target organ toxicities and for establishing a preliminary safety window.
In Vitro Cytotoxicity Studies
A number of studies have investigated the cytotoxic effects of piperazine-containing compounds against a range of cell lines. For instance, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for their in vitro toxicity against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. mdpi.com The results indicated that these compounds exhibited minor toxicity towards normal cells, with cell viability ranging from 82% to 95% at a concentration of 1 μg/mL. mdpi.com
In another study, piperazin-2-one-based structures were tested against a U251 glioblastoma cell line. nih.gov Two of the compounds, at a concentration of 50 µM, were found to decrease cell viability by more than 50%. nih.gov Similarly, the impact of these compounds on hepatocellular carcinoma (HCC) cell lines (HUH7 and AKH12) was assessed, with two derivatives reducing cell viability below the median toxic dose (TD50) at a 50 µM concentration. nih.gov
The cytotoxicity of piperazine derivatives has also been explored in the context of developing new antimicrobial agents. Piperazine-based polymers have been shown to target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov A series of 4′-(piperazin-1-yl)benzanilides, derived from a compound in the Malaria Box Project, were evaluated for their anti-infective properties and cytotoxicity. mdpi.com
The following table summarizes the cytotoxic activity of various piperazine derivatives from selected studies:
| Compound/Derivative Class | Cell Line(s) | Concentration | Observed Effect | Reference |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (fibroblast), 4T1 (breast cancer) | 1 μg/mL | Minor toxicity in normal cells (82-95% viability) | mdpi.com |
| Piperazin-2-one-based structures | U251 (glioblastoma) | 50 µM | >50% decrease in cell viability for 2 compounds | nih.gov |
| Piperazin-2-one-based structures | HUH7, AKH12 (hepatocellular carcinoma) | 50 µM | Reduced cell viability below TD50 for 2 compounds | nih.gov |
| Sarsasapogenin-piperazine derivatives | A549 (cancer cell line) | Not specified | One derivative showed an IC50 value of 1.70 µM | nih.gov |
| Quercetin-piperazine derivatives | Prostate cancer cells | Not specified | One derivative demonstrated notable activity | nih.gov |
In Vivo Toxicity Assessments
In vivo toxicity studies provide a more comprehensive understanding of a compound's potential adverse effects within a whole organism. A study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), evaluated its acute oral systemic toxicity in mice. nih.gov Based on the results of a neutral red uptake assay, the compound was classified under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category of 300 < LD50 < 2000 mg/kg, indicating its potential toxicity profile. nih.gov
General toxicological information on the parent compound, piperazine, indicates that it has a low acute toxicity. europa.eu However, there have been reports of neurotoxicity, and it is contraindicated in individuals with renal or hepatic insufficiency. taylorandfrancis.com The symptoms of piperazine toxicity can include muscular incoordination, ataxia, vertigo, and confusion. taylorandfrancis.com
Genotoxicity and mutagenicity assays are essential for determining if a chemical compound can cause damage to genetic material, which could potentially lead to cancer. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. nih.govmdpi.comre-place.beyoutube.com
A key concern with piperazine-containing compounds is the potential for the formation of nitrosamine (B1359907) impurities, which are often mutagenic. europa.eu A study on the antihypertensive drug imidapril (B193102) hydrochloride and its diketopiperazine degradant investigated their mutagenicity after nitrosation using the Ames test with Salmonella typhimurium strains TA 98 and TA 100. The results indicated that both the parent compounds and their nitrosated mixtures were non-mutagenic in this in vitro system, both with and without metabolic activation. nih.gov
A report from the European Commission's Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) concluded that piperazine itself is not considered to be genotoxic. europa.eu However, the report also stated that the nitrosation products of piperazine are in vivo mutagens. europa.eu This highlights the importance of controlling for nitrosamine impurities in any pharmaceutical product containing a piperazine moiety. In line with this, a patent for the anti-anginal drug ranolazine, a piperazine derivative, describes a formulation that is substantially free of a potentially genotoxic impurity. google.com
The table below summarizes key findings from genotoxicity and mutagenicity studies of piperazine and its derivatives.
| Compound/Derivative | Assay | Key Finding | Reference |
| Piperazine | Not specified | Not considered genotoxic | europa.eu |
| Piperazine nitrosation products | In vivo studies | Mutagenic | europa.eu |
| Imidapril hydrochloride and its diketopiperazine derivative | Ames test (S. typhimurium TA 98 & TA 100) | Non-mutagenic, even after nitrosation | nih.gov |
| Ranolazine | Not specified | Formulation developed to be substantially free of a potential genotoxic impurity | google.com |
Advanced Research Topics and Emerging Trends
Prodrug Strategies and Drug Delivery Systems Incorporating (4-Methyl-piperazin-1-yl)-acetic acid
The development of prodrugs is a key strategy to overcome pharmacokinetic challenges such as poor solubility, limited permeability, and metabolic instability. The structure of this compound is well-suited for incorporation into prodrug designs and advanced drug delivery systems.
Prodrugs incorporating a piperazine (B1678402) moiety have been synthesized to enhance the percutaneous delivery of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, piperazinylalkyl ester prodrugs of 6-methoxy-2-naphthylacetic acid (6-MNA) were developed to improve skin permeation. nih.gov These ionizable prodrugs demonstrated pH-dependent solubility and lipophilicity, leading to enhanced skin flux compared to the parent drug. nih.gov
Based on these principles, this compound can be utilized in two primary prodrug strategies:
As the Parent Drug Carrier: The carboxylic acid group can be esterified or converted to an amide with a promoiety that is cleaved in vivo to release the active this compound, should it have therapeutic action itself.
As a Promoitey: More commonly, the compound acts as a linker or carrier for another active pharmaceutical ingredient (API). The carboxylic acid can form an ester or amide bond with a hydroxyl or amine group on an API. The piperazine ring, particularly the tertiary amine, can improve the aqueous solubility and dissolution rate of a lipophilic drug at physiological pH, potentially enhancing bioavailability.
In drug delivery systems, the pH-sensitive nature of the piperazine ring allows for its use in creating "smart" systems. It could be incorporated into polymers or nanoparticles that release their therapeutic payload in response to specific pH environments, such as the acidic microenvironment of tumors or endosomes within cells.
Bioconjugation and Chemical Biology Applications
Bioconjugation involves linking molecules to biomacromolecules like proteins or nucleic acids. The bifunctional nature of this compound makes it an attractive scaffold for such applications in chemical biology.
Biological probes are essential tools for visualizing and studying cellular processes. This compound can serve as a versatile linker to construct such probes. The carboxylic acid provides a convenient handle for covalent attachment to reporter molecules like fluorophores, biotin, or spin labels. The piperazine nitrogen can then be used to conjugate this entire assembly to a molecule of interest or to a cell-penetrating peptide, facilitating its entry into biological systems. The pH-responsive character of the piperazine ring could also be exploited to design probes that report on the pH of specific cellular compartments.
The selective labeling of proteins is crucial for understanding their function, localization, and interactions. The carboxylic acid group of this compound can be readily activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines on protein surfaces, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.
Furthermore, derivatives of this compound are part of larger molecules designed for specific protein interactions. Research has shown that molecules containing a 4-methylpiperazine unit can covalently modify proteins like p53, demonstrating the utility of this chemical group in designing targeted protein modifiers. doi.org
Role in Material Science and Polymer Chemistry
The application of piperazine derivatives is expanding into material science, where they can be used to synthesize novel polymers and functional materials. A related compound, [4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid, has been noted for its potential in developing new materials like polymers and coatings.
This compound is a bifunctional monomer. It can participate in polymerization reactions through its two distinct reactive sites:
Polycondensation: The carboxylic acid can react with diols to form polyesters or with diamines to form polyamides.
Ring-Opening Polymerization: While the piperazine ring itself is stable, it can be functionalized to participate in or modify polymers created through other mechanisms.
Polymers incorporating this moiety would possess unique properties. The piperazine units along the polymer backbone can impart pH-responsiveness, metal-chelating capabilities, and improved thermal stability. These functional polymers could find applications in areas such as stimuli-responsive hydrogels, coatings with controlled surface properties, and membranes for separation processes.
This compound in Analytical Chemistry and Diagnostics
In analytical chemistry, well-characterized chemical standards are essential for validating methods and ensuring the quality of pharmaceutical products. Derivatives of this compound serve this critical function. For example, (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid is known as an impurity of the antihistamine drug Cetirizine and is used as a pharmaceutical reference standard for quality control testing. lgcstandards.comsimsonpharma.com This ensures that analytical methods can accurately detect and quantify this specific impurity in the final drug product, a key requirement for patient safety.
While not a diagnostic agent itself, this compound serves as a crucial building block for synthesizing more complex molecules used in diagnostics. Its functional groups allow it to be integrated into larger constructs such as contrast agents for magnetic resonance imaging (MRI) or chelating agents for radiopharmaceuticals, where the piperazine ring can coordinate with metal ions.
Regulatory Science and Quality Control Aspects for Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound is subject to stringent quality control and regulatory oversight. Regulatory science ensures that all substances used in the manufacture of drugs are of sufficient purity and quality to guarantee the safety and efficacy of the final product.
Key quality control parameters for this intermediate include its identity, purity, physical form, and the presence of any impurities. sigmaaldrich.comcymitquimica.comalfachemch.com Manufacturers typically provide comprehensive documentation to support these parameters.
| Document/Parameter | Description | Relevance in Regulatory Science |
| Certificate of Analysis (CoA) | A document confirming that the product meets its predetermined specifications, including purity (often >95-98%), appearance, and identity confirmed by analytical techniques. sigmaaldrich.comoakwoodchemical.com | Essential for lot release and for the purchaser (pharmaceutical manufacturer) to verify the quality of the starting material. |
| Safety Data Sheet (SDS) | Provides detailed information on the chemical and physical properties, as well as handling, storage, disposal, and potential hazards of the substance. guidechem.com | Required for occupational safety and environmental protection, forming a key part of the regulatory compliance dossier. |
| Impurity Profile | Characterization of any significant impurities in the intermediate. | Crucial because impurities in a starting material can be carried through the synthesis to the final API, potentially affecting its safety and efficacy. |
| Certificate of Origin (CoO) | Certifies the country where the compound was manufactured. sigmaaldrich.com | Important for traceability and compliance with international trade and pharmaceutical regulations. |
The use of derivatives of this compound as certified impurity standards highlights the intricate connection between synthesis, analytical chemistry, and regulatory compliance in modern drug development. lgcstandards.com
Impurity Profiling and Control
Impurity profiling is the systematic identification, quantification, and characterization of all potential impurities present in a drug substance. For this compound, a comprehensive impurity profile is essential to ensure the quality and safety of any API derived from it. The presence of impurities, even at trace levels, can impact the efficacy and safety of the final drug product.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can potentially give rise to several impurities. These can originate from starting materials, intermediates, by-products, or degradation products. A hypothetical synthetic route starting from N-methylpiperazine and a haloacetic acid could lead to the following potential impurities:
| Impurity Name | Structure | Potential Origin |
| N-methylpiperazine | C5H12N2 | Unreacted starting material |
| Piperazin-1-yl-acetic acid | C6H12N2O2 | Impurity in the starting N-methylpiperazine or demethylation side reaction. nih.gov |
| 1,4-Piperazinediacetic acid | C8H14N2O4 | Reaction of piperazine (an impurity in N-methylpiperazine) with two molecules of the haloacetic acid reagent. |
Analytical Techniques for Impurity Profiling
Advanced analytical techniques are crucial for the detection and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are powerful tools for separating and identifying structurally similar compounds. iqs.edu Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed for volatile impurities. nih.gov
Control Strategies
Control of these impurities is achieved through a multi-faceted approach:
Raw Material Control: Sourcing high-purity starting materials and reagents is the first line of defense.
Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) and purification methods (crystallization, chromatography) can minimize the formation of by-products and remove existing impurities.
Specification Setting: Establishing stringent acceptance criteria for the levels of known and unknown impurities in the final product.
Nitrosamine (B1359907) Formation Studies
The formation of nitrosamines is a significant concern for the pharmaceutical industry, as many are classified as probable human carcinogens. ardena.com These impurities can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be generated from nitrites under acidic conditions. fda.gov
Risk Assessment for this compound
This compound contains a secondary amine within its piperazine ring, making it a potential precursor for nitrosamine formation. A thorough risk assessment is the first critical step in mitigating this risk. ardena.compublications.gc.ca This involves a comprehensive evaluation of the manufacturing process to identify any potential sources of nitrosating agents.
Potential Sources of Nitrosating Agents:
Contamination in raw materials, including starting materials, reagents, and solvents.
Degradation of certain excipients used in the formulation of the final drug product. nih.gov
Use of recovered or recycled materials that may be contaminated. ardena.com
Formation of N-Nitroso-4-methylpiperazine
If a nitrosating agent is present under favorable conditions (e.g., acidic pH), this compound could potentially form N-nitroso-4-methylpiperazine.
| Compound Name | Structure | Classification |
| This compound | C7H14N2O2 | Precursor |
| N-Nitroso-4-methylpiperazine | C5H11N3O | Potential Nitrosamine Impurity |
Analytical Detection and Control
Highly sensitive analytical methods are required to detect and quantify nitrosamines at the trace levels mandated by regulatory agencies. ijpsjournal.comnih.gov Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is a preferred technique due to its high sensitivity and selectivity. fda.govnih.gov
Mitigation Strategies:
Risk Assessment: A thorough risk assessment is the cornerstone of any control strategy. nih.gov
Process Control: Eliminating or minimizing the use of materials that could serve as sources of nitrosating agents.
Purification: Developing purification steps specifically designed to remove any nitrosamine impurities that may have formed.
Confirmatory Testing: Regular testing of the final API and drug product to ensure that nitrosamine levels remain below the acceptable intake (AI) limits established by regulatory bodies like the FDA and EMA. publications.gc.ca
Q & A
Q. What are the recommended synthetic routes for (4-Methyl-piperazin-1-yl)-acetic acid, and how can purity be optimized?
Methodology :
- Synthesis : React 4-methylpiperazine with bromoacetic acid in alkaline ethanol under reflux (10 hours) . Neutralize with HCl to precipitate the product.
- Purification : Recrystallize from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Use a 1:1.5 molar ratio of 4-methylpiperazine to bromoacetic acid. Excess bromoacetic acid minimizes side reactions.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodology :
- Structural Confirmation :
- Physicochemical Properties :
Q. What safety protocols are critical for handling this compound?
Methodology :
- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact due to potential skin/eye irritation .
- Storage : Store in sealed containers at room temperature (20–25°C) under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How do reaction conditions influence the stability and reactivity of this compound?
Methodology :
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodology :
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Methodology :
Q. What are the compound’s applications in synthesizing bioactive derivatives?
Methodology :
- Derivatization : Couple the carboxylic acid with amines via EDC/NHS chemistry. For example, synthesize amides for kinase inhibition studies .
- Biological Testing : Screen derivatives for antiproliferative activity (e.g., MTT assay on cancer cell lines) .
Key Research Considerations
- Analytical Validation : Cross-validate NMR and MS data with commercial standards (if available) .
- Environmental Impact : Follow EPA guidelines for disposal; avoid aqueous release due to moderate ecotoxicity .
- Collaborative Reproducibility : Share synthetic protocols via platforms like PubChem to address data variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
